molecular formula C16H13Cl2NO B5699529 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline CAS No. 306766-50-7

1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B5699529
CAS RN: 306766-50-7
M. Wt: 306.2 g/mol
InChI Key: PYMLKFNUDPPDBZ-UHFFFAOYSA-N
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Description

1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline, also known as DCB-THQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been proposed that 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline exerts its biological activities by inhibiting specific enzymes or proteins involved in cellular processes. For example, 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. It has also been reported to inhibit the activity of HIV reverse transcriptase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects
1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to induce apoptosis, a type of programmed cell death, in cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline has been reported to modulate the expression of various genes involved in cellular processes, including cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. It exhibits potent biological activities at low concentrations, making it a valuable tool for studying cellular processes. However, 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline also has some limitations. It is not very soluble in water, which can make it challenging to use in aqueous-based experiments. Additionally, 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline. One potential area of research is the development of 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline analogs with improved biological activities and pharmacokinetic properties. Another area of research is the investigation of the mechanism of action of 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline and its potential targets. Additionally, 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline could be used as a lead compound for the development of novel therapeutic agents for the treatment of cancer, viral infections, and inflammatory diseases.
Conclusion
In conclusion, 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that has shown promising biological activities and has potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The synthesis of 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline is relatively straightforward, and it exhibits potent anticancer, antiviral, and antimicrobial activities. 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments, but also some limitations. Future research directions include the development of 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline analogs, investigation of its mechanism of action, and the development of novel therapeutic agents based on 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline.

Synthesis Methods

The synthesis of 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline involves the reaction of 3,4-dichlorobenzoyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently converted into the final product by the addition of a reducing agent such as sodium borohydride. The yield of 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline can be improved by optimizing the reaction conditions, including the reaction temperature, solvent, and reaction time.

Scientific Research Applications

1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. It also exhibits potent antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Additionally, 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline has been reported to possess antibacterial activity against Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

(3,4-dichlorophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO/c17-13-8-7-12(10-14(13)18)16(20)19-9-3-5-11-4-1-2-6-15(11)19/h1-2,4,6-8,10H,3,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMLKFNUDPPDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401188681
Record name (3,4-Dichlorophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichlorophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone

CAS RN

306766-50-7
Record name (3,4-Dichlorophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306766-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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